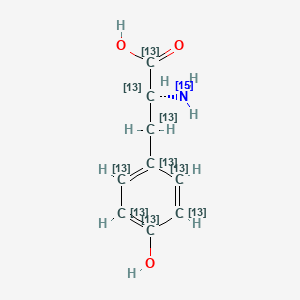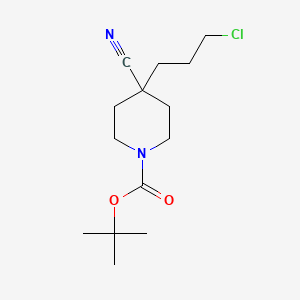
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Descripción general
Descripción
The compound “tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate” is likely a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are important building blocks in organic synthesis . This particular compound has a tert-butyl ester group, a cyanogroup, and a 3-chloropropyl group attached to the piperidine ring.
Molecular Structure Analysis
The molecular formula of this compound is likely C12H23ClN2O2 based on its name . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring are a tert-butyl ester group, a cyanogroup, and a 3-chloropropyl group.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, piperidine derivatives are known to participate in a variety of chemical reactions. They can undergo reactions at the nitrogen atom (such as alkylation or acylation) or at the carbon atoms (such as substitution or addition reactions) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar cyanogroup and ester group could impact its solubility in various solvents. The compound is likely a solid or liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Small Molecule Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It has been synthesized through a multi-step process, starting from commercially available materials, with a high total yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Stereochemistry in Synthesis : Studies on tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have focused on stereoselective syntheses. These compounds are used to produce cis and trans isomers crucial in the development of pharmacologically active compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Piperidine Derivatives Synthesis : The reaction of tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with other compounds has led to the formation of new tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of diverse piperidine derivatives, which are valuable in pharmaceutical chemistry (Moskalenko & Boev, 2014).
Development of New Pharmacological Agents : The synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, is a notable example. This compound showcases the use of tert-butyl-based compounds in developing new pharmacological agents (Chen Xin-zhi, 2011).
Chiral Auxiliary and Dipeptide Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, have been used as chiral auxiliaries in dipeptide synthesis. Such compounds demonstrate the versatility of tert-butyl-based compounds in synthesizing optically active molecules (Studer, Hintermann, & Seebach, 1995).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2/c1-13(2,3)19-12(18)17-9-6-14(11-16,7-10-17)5-4-8-15/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISILMCSLNHEKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

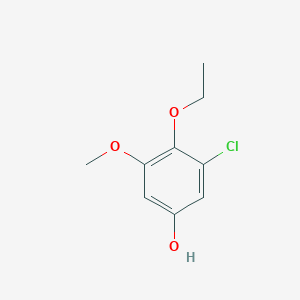
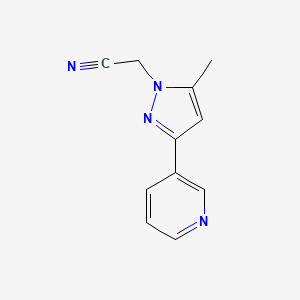
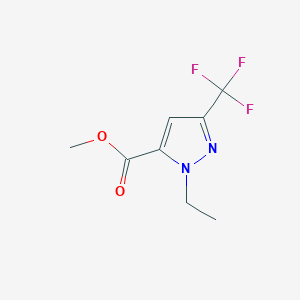
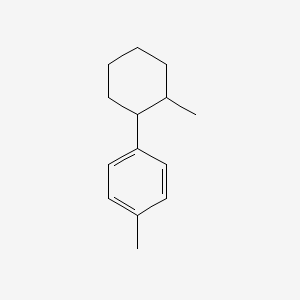
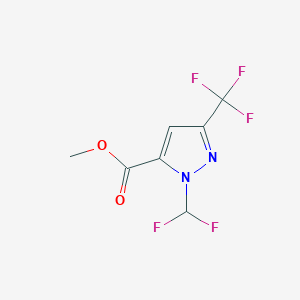
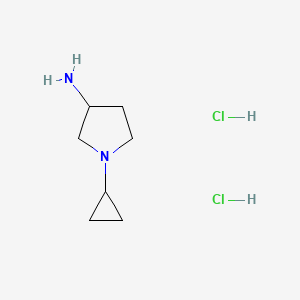
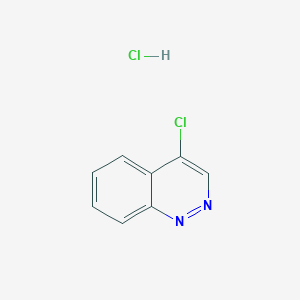
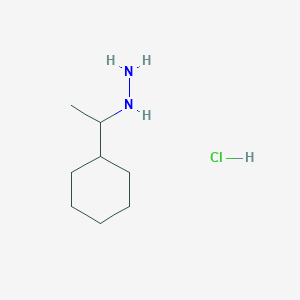
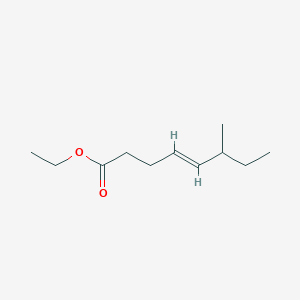
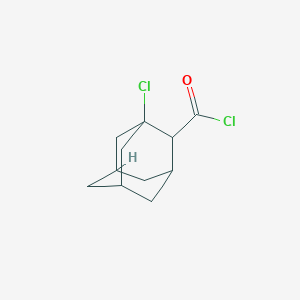
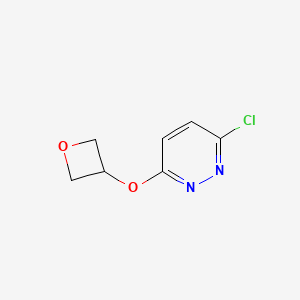
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)
![{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide](/img/structure/B1435249.png)
